molecular formula C29H36BrO2P B12555912 Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide CAS No. 143521-74-8

Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide

Cat. No.: B12555912
CAS No.: 143521-74-8
M. Wt: 527.5 g/mol
InChI Key: KFBGFOKKSSIPPT-UHFFFAOYSA-M
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Description

Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide is a chemical compound with the molecular formula C29H36BrO2P. It is a member of the phosphonium salts, which are characterized by the presence of a positively charged phosphorus atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.

    Biology: The compound can be used in the study of biological membranes and ion transport.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide involves the interaction of the positively charged phosphorus atom with various molecular targets. This interaction can lead to the formation of stable complexes, which can then participate in various chemical reactions. The compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine ligand used in organic synthesis.

    Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.

    Hexadecyltriphenylphosphonium bromide: A phosphonium salt with a longer alkyl chain.

Uniqueness

Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide is unique due to its specific alkyl chain length and the presence of an ethoxy group. This structural feature can influence its reactivity and solubility, making it suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

143521-74-8

Molecular Formula

C29H36BrO2P

Molecular Weight

527.5 g/mol

IUPAC Name

(9-ethoxy-9-oxononyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C29H36O2P.BrH/c1-2-31-29(30)24-16-5-3-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,2-6,16-17,24-25H2,1H3;1H/q+1;/p-1

InChI Key

KFBGFOKKSSIPPT-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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